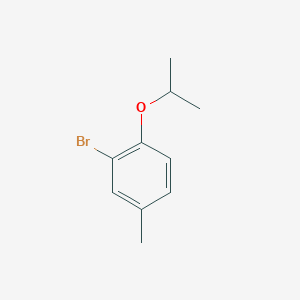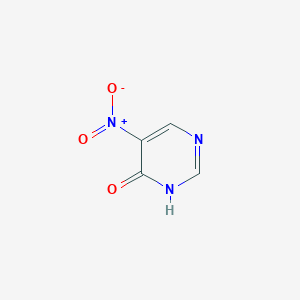
tert-Butyl (4-bromophenyl)(methyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (4-bromophenyl)(methyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing the hydroxyl group with an alkyl or aryl group. The tert-butyl and 4-bromophenyl groups attached to the carbamate nitrogen indicate that this compound may have unique physical and chemical properties, making it of interest in various chemical synthesis processes and potentially in the development of new materials or pharmaceuticals .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to the compound of interest, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another related compound, tert-butyl bis(4-bromophenyl)carbamate, was obtained by a Suzuki cross-coupling reaction, which is a common method for forming carbon-carbon bonds . These methods highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex, and their analysis is crucial for understanding their reactivity and properties. For example, the vibrational frequencies and geometric parameters of tert-butyl N-(thiophen-2yl)carbamate were studied using density functional theory (DFT) methods, which can provide insights into the molecular structure and behavior of similar tert-butyl carbamate compounds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions. Lithiation reactions are common, where compounds such as tert-butyl cyclopropanecarboxylates are lithiated and then reacted with different electrophiles to yield substituted products . The metabolism of tert-butyl carbamate derivatives, such as m-tert-butylphenyl N-methylcarbamate, involves hydroxylation of the tert-butyl group, indicating that these compounds can undergo oxidative transformations in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the tert-butyl group is known to impart steric bulk, which can affect the compound's reactivity and solubility. The presence of a bromophenyl group can also influence the compound's ability to participate in further chemical reactions, such as cross-coupling reactions . The study of these properties is essential for the application of these compounds in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Tert-Butyl (4-bromophenyl)(methyl)carbamate has been used in various synthetic processes. For instance, it serves as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A study demonstrated the synthesis of a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, from commercially available precursors, highlighting its significance in pharmaceutical compound synthesis (Zhao et al., 2017).
Protective Groups in Organic Synthesis
This compound is also relevant in the context of protective groups in organic synthesis. It acts as a safety-catch nitrogen protecting group, as explored in the study by Surprenant and Lubell (2006), where its utility in the selective removal of tert-butyl esters and carbamates was discussed (Surprenant & Lubell, 2006).
Catalysis and Reactions
In catalysis, tert-butyl (4-bromophenyl)(methyl)carbamate is used in various reactions. A study described the use of O - tert -butyl- N -(chloromethyl)- N -methyl carbamate in reactions with lithium powder and electrophiles to produce functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).
Environmental Applications
In environmental applications, derivatives of tert-butyl carbamates have been studied for their degradation products in environmental water. Suzuki et al. (1995) identified degradation products of terbutol, a related compound, in water from golf courses, indicating the environmental impact and behavior of such compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Medicinal Chemistry
In medicinal chemistry, tert-butyl (4-bromophenyl)(methyl)carbamate derivatives have been explored for potential antimicrobial activity. Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines, which include tert-butyl carbamate derivatives, for their antimicrobial properties (Doraswamy & Ramana, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCSVQRHNPYUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619180 | |
| Record name | tert-Butyl (4-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromophenyl)(methyl)carbamate | |
CAS RN |
639520-70-0 | |
| Record name | tert-Butyl (4-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


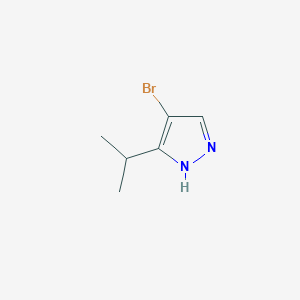
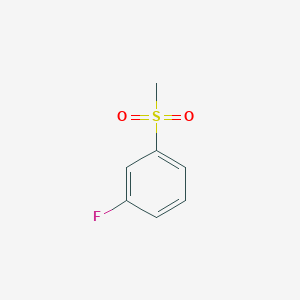
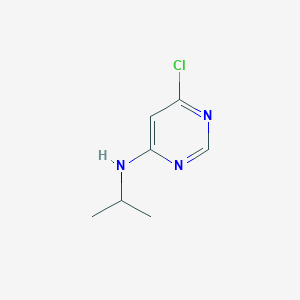
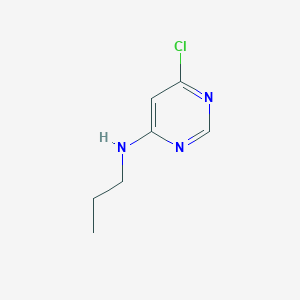



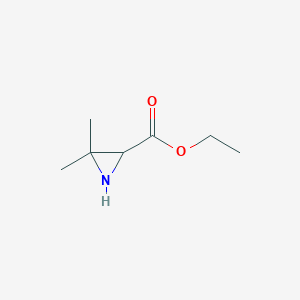
![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)



